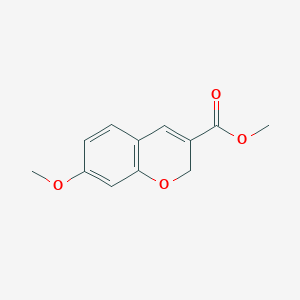

methyl 7-methoxy-2H-chromene-3-carboxylate

Description

Properties

IUPAC Name |

methyl 7-methoxy-2H-chromene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O4/c1-14-10-4-3-8-5-9(12(13)15-2)7-16-11(8)6-10/h3-6H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQIVJFUNDNIKPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(CO2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90680037 | |

| Record name | Methyl 7-methoxy-2H-1-benzopyran-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90680037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86236-08-0 | |

| Record name | Methyl 7-methoxy-2H-1-benzopyran-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90680037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Structural Elucidation of Methyl 7-methoxy-2H-chromene-3-carboxylate

Topic: Structure Elucidation of Methyl 7-methoxy-2H-chromene-3-carboxylate Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Spectroscopists, and Drug Discovery Scientists

Executive Summary & Scaffold Significance

The 2H-chromene (2H-1-benzopyran) scaffold represents a privileged structure in medicinal chemistry, distinct from its oxidized coumarin (2-oxo) and chromone (4-oxo) counterparts. While coumarins are characterized by a lactone carbonyl, the 2H-chromene features a reactive vinyl ether system and a tetrahedral methylene at the C2 position.

This guide details the structural elucidation of This compound , a specific derivative often synthesized via the DABCO-catalyzed reaction of salicylaldehydes with acrylates. Correct identification of this molecule is critical, as it is frequently a regioisomeric byproduct or intended intermediate in the synthesis of more complex benzopyrans.

Key Diagnostic Challenge: Distinguishing the 2H-chromene core from the thermodynamically stable coumarin or dihydrocoumarin analogs using NMR spectroscopy.

Synthetic Context & Causality

To understand the spectroscopic signature, one must understand the bond-forming events. The synthesis typically involves a domino reaction (Baylis-Hillman pathway) between 4-methoxysalicylaldehyde and methyl acrylate.

Reaction Mechanism (The DABCO Route)

The reaction proceeds via the nucleophilic attack of the activated acrylate on the aldehyde, followed by an intramolecular

Figure 1: Synthetic pathway via DABCO-catalyzed annulation.

Spectroscopic Elucidation Strategy

The elucidation relies on a "Self-Validating" protocol where mass spectrometry establishes the formula, and NMR connectivity proves the oxidation state of the pyran ring.

High-Resolution Mass Spectrometry (HRMS)

-

Target Formula:

-

Exact Mass: 220.0736 Da

-

Ionization Mode: ESI (+)

-

Diagnostic Signal: Look for

at m/z 221.08 or -

Interpretation: A mass of 220 Da confirms the loss of water from the starting materials (Aldehyde MW 152 + Acrylate MW 86 = 238 - 18 = 220), consistent with cyclization to the chromene rather than the open-chain Baylis-Hillman adduct.

Infrared Spectroscopy (IR)

-

Carbonyl (

): Strong band at 1705–1720 cm⁻¹ .-

Differentiation: A coumarin lactone would appear higher (1730–1750 cm⁻¹). The observed shift is consistent with an

-unsaturated ester.

-

-

Ether (

): Multiple bands at 1200–1250 cm⁻¹ (Ar-O-C).

Nuclear Magnetic Resonance (NMR) – The Definitive Proof

The 1H NMR spectrum provides the indisputable evidence for the 2H-chromene structure versus the coumarin.

1H NMR Diagnostic Table (400 MHz,

)

| Position | Type | Shift ( | Multiplicity | Interpretation | |

| H2 | 4.95 – 5.10 | Doublet (d) | ~1.5 | Diagnostic: Deshielded methylene next to Oxygen. Couples with H4. | |

| H4 | Vinyl CH | 7.35 – 7.45 | Triplet (t) or br s | ~1.5 | Vinyl proton |

| OCH3 | Methoxy | 3.82 | Singlet (s) | - | 7-Methoxy group. |

| COOCH3 | Ester Me | 3.78 | Singlet (s) | - | Methyl ester. |

| H8 | Arom CH | 6.45 – 6.55 | Doublet (d) | 2.5 | Ortho-coupling (meta to OMe). |

| H6 | Arom CH | 6.50 – 6.60 | dd | 8.5, 2.5 | Ortho + Meta coupling. |

| H5 | Arom CH | 7.05 – 7.15 | Doublet (d) | 8.5 | Ortho coupling. |

Expert Insight: The presence of the signal at ~5.0 ppm (2H) is the "smoking gun." If this were a coumarin, this region would be empty. If it were a dihydrocoumarin, you would see two coupled triplets (CH2-CH2) around 2.8–3.0 ppm. The 5.0 ppm shift confirms the

13C NMR Key Signals[1][2][3][4]

-

C2 (O-CH2): ~65.0 ppm.[3] (Confirmed

hybridization next to oxygen). -

C3 (Quaternary): ~125.0 ppm.

-

C4 (Vinyl): ~132.0 ppm.

-

C=O (Ester): ~166.0 ppm.

2D NMR Connectivity (HMBC)

To rigorously prove the regiochemistry (7-methoxy vs 6-methoxy) and the ring fusion, HMBC (Heteronuclear Multiple Bond Correlation) is required.

Figure 2: Key HMBC correlations establishing connectivity.

Experimental Protocols

Synthesis Protocol

-

Reagents: 4-Methoxysalicylaldehyde (10 mmol), Methyl acrylate (30 mmol), DABCO (1.0 mmol).

-

Solvent: Chloroform (

) or neat conditions.[5] -

Procedure:

-

Mix aldehyde and DABCO in a round-bottom flask.

-

Add methyl acrylate dropwise.

-

Reflux for 24–48 hours (monitor by TLC, Hexane/EtOAc 8:2).

-

Workup: Dilute with DCM, wash with 1N HCl (to remove DABCO), then brine. Dry over

. -

Purification: Silica gel column chromatography. Elute with Hexane/EtOAc (90:10). The 2H-chromene usually elutes before any unreacted aldehyde.

-

Characterization Workflow

-

Sample Prep: Dissolve ~5 mg of purified oil/solid in 0.6 mL

. -

Acquisition:

-

Run standard 1H (16 scans).

-

Check for the singlet/doublet at 5.0 ppm.

-

If H2 is a doublet (

Hz), confirm coupling to H4 by COSY.

-

-

Validation: Ensure integration of aromatic protons sums to 3. If 4 protons are seen, the cyclization failed or starting material is present.

References

-

Basavaiah, D., et al. (2003). "The Baylis–Hillman reaction: a novel carbon–carbon bond forming reaction." Tetrahedron, 59(27), 5045-5054. Link

-

Kaye, P. T., & Nocanda, X. (2004). "DABCO-catalyzed reactions of salicylaldehydes with acrylate derivatives." Journal of the Chemical Society, Perkin Transactions 1. Link

-

Ravichandran, S. (2007). "DABCO catalyzed synthesis of 2H-chromenes in aqueous media." Synthetic Communications, 37(3). Link

-

Shi, Y. L., & Shi, M. (2005).[6] "DABCO-catalyzed reaction of allenic esters and ketones with salicyl N-tosylimines." Organic & Biomolecular Chemistry. Link

Sources

An In-depth Technical Guide to Methyl 7-methoxy-2H-chromene-3-carboxylate

CAS Number: 86236-08-0

Prepared by: Gemini, Senior Application Scientist

Introduction: The Significance of the 2H-Chromene Scaffold

The 2H-chromene (2H-1-benzopyran) framework is a privileged heterocyclic scaffold that forms the core of numerous natural products and synthetic molecules of significant pharmacological interest. Unlike the more common coumarins (2-oxo-2H-chromenes) and chromones (4-oxo-4H-chromenes), the 2H-chromene moiety possesses a saturated carbon at the C2 position, granting it distinct conformational flexibility and chemical properties. This structural nuance is critical in modulating biological activity.

Methyl 7-methoxy-2H-chromene-3-carboxylate, in particular, combines the foundational 2H-chromene core with a methoxy group at the C7 position and a methyl carboxylate group at C3. These specific functionalizations are not merely decorative; the C7-methoxy group is a common feature in bioactive natural products that can enhance metabolic stability and modulate receptor binding, while the C3-carboxylate group serves as a versatile chemical handle for derivatization and a key contributor to the molecule's electronic properties. This guide provides a comprehensive overview of its synthesis, characterization, reactivity, and potential applications for researchers in drug discovery and medicinal chemistry.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is foundational for its application in research.

Physicochemical Data

| Property | Value | Source |

| CAS Number | 86236-08-0 | Chemical Supplier Databases |

| Molecular Formula | C₁₂H₁₂O₄ | Calculated |

| Molecular Weight | 220.22 g/mol | Calculated |

| Appearance | Predicted: White to off-white solid | Inferred from related compounds |

| Solubility | Predicted: Soluble in common organic solvents (DMSO, CH₂Cl₂, CHCl₃, EtOAc) | Inferred from related compounds |

Spectroscopic Characterization: An Interpretive Guide

¹H-NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is the most informative tool for confirming the successful synthesis of the 2H-chromene core.

-

Vinyl Proton (H4): A characteristic singlet is expected around δ 7.5-7.8 ppm . This downfield shift is due to the deshielding effects of the adjacent aromatic ring and the conjugated carboxylate group. Its singlet nature confirms the substitution pattern at C3.

-

Methylene Protons (H2): A singlet corresponding to the two protons of the CH₂ group at the C2 position is anticipated in the range of δ 4.8-5.2 ppm . This signal is a key differentiator from coumarins, which lack this feature.

-

Aromatic Protons (H5, H6, H8): The substitution pattern on the benzene ring gives rise to a predictable splitting pattern.

-

H5: A doublet is expected around δ 7.0-7.2 ppm , coupled to H6.

-

H6: A doublet of doublets is expected around δ 6.5-6.7 ppm , coupled to both H5 and H8.

-

H8: A doublet is expected around δ 6.4-6.6 ppm , coupled to H6.

-

-

Methoxy Protons (7-OCH₃ & Ester -OCH₃): Two distinct singlets, each integrating to three protons, will be observed. The aromatic methoxy group protons are expected around δ 3.8-3.9 ppm , while the methyl ester protons will appear slightly upfield around δ 3.7-3.8 ppm .

¹³C-NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C-NMR spectrum complements the ¹H-NMR by providing information on the carbon skeleton.

-

Carbonyl Carbon (Ester C=O): The ester carbonyl carbon will produce a signal in the downfield region, typically δ 165-168 ppm .

-

Aromatic and Vinylic Carbons: Signals for the eight sp² hybridized carbons of the benzene ring and the double bond are expected between δ 100-160 ppm . Key signals include the oxygen-bearing C7 and C8a (around δ 160 ppm and δ 155 ppm, respectively) and the vinyl C4 (around δ 135-140 ppm).

-

Methylene Carbon (C2): The sp³ hybridized C2 carbon should appear significantly upfield, around δ 65-70 ppm .

-

Methoxy Carbons (-OCH₃): The two methoxy carbons will have signals in the range of δ 52-56 ppm .

FT-IR (Fourier-Transform Infrared Spectroscopy): IR spectroscopy is useful for identifying key functional groups.

-

C=O Stretch (Ester): A strong, sharp absorption band is expected around 1700-1720 cm⁻¹ .

-

C=C Stretch (Vinyl & Aromatic): Multiple bands will appear in the 1580-1620 cm⁻¹ region.

-

C-O Stretch (Ether & Ester): Strong bands will be present in the 1050-1250 cm⁻¹ region, characteristic of the aryl-ether and ester C-O bonds.

Synthesis and Mechanism: The Baylis-Hillman Approach

The most direct and efficient route to synthesize 2H-chromene-3-carboxylates is through the organocatalyzed Morita-Baylis-Hillman (MBH) reaction.[1][2] This reaction provides a powerful, atom-economical method for forming a carbon-carbon bond between an activated alkene and an aldehyde.

The synthesis of this compound involves a tandem MBH reaction and intramolecular cyclization. The key insight is that the phenolic hydroxyl group of the salicylaldehyde derivative acts as an internal nucleophile, attacking the intermediate adduct to form the pyran ring of the chromene system.

Detailed Experimental Protocol (Proposed)

Causality: This protocol is designed based on established procedures for the synthesis of related 2H-chromenes.[3] The choice of 1,4-diazabicyclo[2.2.2]octane (DABCO) as the catalyst is standard for the MBH reaction, as it effectively initiates the required nucleophilic cascade. The reaction is typically performed neat or in a polar aprotic solvent to facilitate the ionic intermediates.

-

Reaction Setup: To a flame-dried round-bottom flask, add 2-hydroxy-4-methoxybenzaldehyde (1.0 eq), methyl acrylate (1.5 eq), and DABCO (0.3 eq).

-

Reaction Conditions: Stir the mixture at room temperature (25-30 °C) under an inert atmosphere (e.g., nitrogen or argon). The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate solvent system. Note: Baylis-Hillman reactions can be slow, often requiring 24-72 hours for completion.

-

Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl (to remove DABCO), saturated NaHCO₃ solution, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product should be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to yield the pure this compound.

Chemical Reactivity and Derivatization

The functional groups of this compound offer several avenues for chemical modification, making it a valuable intermediate for building chemical libraries.

-

Ester Hydrolysis: The methyl ester can be readily hydrolyzed under basic conditions (e.g., LiOH or NaOH in a THF/water mixture) to yield the corresponding 7-methoxy-2H-chromene-3-carboxylic acid. This acid is a key intermediate for forming amide derivatives via coupling reactions (e.g., using HATU or EDCI) with various amines.[4]

-

Amide Formation: Direct aminolysis of the ester is possible with certain amines at elevated temperatures, but the two-step hydrolysis-coupling route is generally more efficient and versatile.

-

Oxidation of the Chromene Ring: The 2H-chromene system can be oxidized to the corresponding chromone (4-oxo-4H-chromene). This transformation can be achieved using oxidizing agents like pyridinium chlorochromate (PCC), which converts the allylic ether system into a more conjugated enone.[5]

-

Reactions at the Double Bond: The electron-deficient double bond at the C3-C4 position can potentially undergo conjugate addition reactions with potent nucleophiles, although this reactivity is less explored than derivatization at the ester.

Potential Applications in Drug Discovery and Development

The 2H-chromene scaffold is associated with a wide spectrum of biological activities.[6] The specific substitution pattern of this compound suggests potential in several therapeutic areas.

Anticancer Activity

Numerous studies have demonstrated the potent anticancer effects of 2H- and 4H-chromene derivatives.[6][7] Their mechanisms of action are often multifactorial:

-

Apoptosis Induction: Many chromenes trigger programmed cell death (apoptosis) in cancer cells. This can occur through the activation of caspase enzymes (caspase-3/7), which are key executioners of the apoptotic pathway.[6]

-

Cell Cycle Arrest: These compounds can halt the proliferation of cancer cells by arresting them at specific checkpoints in the cell cycle, often the G2/M phase.[8]

-

Inhibition of Signaling Pathways: Benzochromene derivatives have been shown to inhibit critical signaling pathways necessary for tumor growth and survival, such as the P-glycoprotein efflux pump, which contributes to multi-drug resistance.[7] The 7-methoxy substitution has been specifically implicated in potent activity against breast cancer cell lines.[9]

Antimicrobial Properties

The chromene scaffold is a well-established pharmacophore for antimicrobial agents.[4][10] Derivatives have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism often involves the disruption of microbial cellular processes. The lipophilicity imparted by the methoxy group can aid in penetrating bacterial cell membranes.

Neuroprotective Effects

Recent research has highlighted the neuroprotective potential of chromene derivatives. They can protect neuronal cells from damage induced by excitotoxicity and oxidative stress, which are key pathological factors in neurodegenerative diseases like Alzheimer's.[11][12] The proposed mechanisms include:

-

Antioxidant Activity: The phenolic-like structure can scavenge harmful reactive oxygen species (ROS).[11][13]

-

Modulation of Kinase Signaling: Some chromenes have been shown to activate pro-survival signaling pathways, such as the ERK-CREB pathway, which enhances neuronal resilience.[11]

-

DNA Polymerase-β Inhibition: Specific methoxy-chromenes have been identified as selective inhibitors of DNA polymerase-β, an enzyme implicated in neuronal apoptosis following β-amyloid toxicity.[12]

Conclusion

This compound is a synthetically accessible and highly versatile heterocyclic compound. Its strategic functionalization on the 2H-chromene core makes it an attractive starting point for the development of novel therapeutic agents. The robust Baylis-Hillman synthesis provides a reliable entry point to this scaffold, while its inherent chemical reactivity allows for extensive derivatization. The compelling body of evidence pointing to the anticancer, antimicrobial, and neuroprotective activities of related chromenes underscores the significant potential of this compound and its future analogs in medicinal chemistry and drug development programs.

References

-

Owolabi, M. S., et al. (2021). Synthesis and Antimicrobial Activities of 2H-Chromene-3-Carboxamide Derivatives: Experimental and Computational Studies. De La Salle University. Available at: [Link]

-

El-Sayed, N. N. E. (2018). Synthesis, Characterization and Biological Studies of Chromene Derivatives. IslandScholar. Available at: [Link]

-

Basheer, M., & Basavaiah, D. (2010). Application of Baylis-Hillman Methodology in the Direct Construction of Chromone Derivatives. Request PDF. Available at: [Link]

-

Borah, J., et al. (2021). Synthesis of Dihydropyrrole Derivatives by Oxidative Functionalization of 2-Amino-4H-Chromenes Using Hypervalent Iodine Reagent. SynOpen. Available at: [Link]

-

SynArchive. (n.d.). Morita-Baylis-Hillman Reaction. SynArchive. Available at: [Link]

-

Hassan, A., et al. (2020). 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. Molecules. Available at: [Link]

-

El-Agrody, A. M., et al. (2024). Design, Synthesis, Antimicrobial and Antitumor Activities of Benzo[f]chromene Derivatives: DFT and Molecular Docking. Bentham Science Publisher. Available at: [Link]

-

El-Agrody, A. M., et al. (2023). Discovery of benzochromene derivatives first example with dual cytotoxic activity against the resistant cancer cell MCF-7/ADR and inhibitory effect of the P-glycoprotein expression levels. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

-

Wang, L., et al. (2018). Water-promoted catalytic hydrodecarboxylation of conjugated carboxylic acids under open air conditions at room temperature - Supporting Information. RSC. Available at: [Link]

-

Prashanth, T., et al. (2019). Synthesis of coumarin analogs appended with quinoline and thiazole moiety and their apoptogenic role against murine ascitic carcinoma. Request PDF. Available at: [Link]

-

Angioi, E., et al. (2023). 2H-chromene and 7H-furo-chromene derivatives selectively inhibit tumour associated human carbonic anhydrase IX and XII isoforms. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

-

Kaye, P. T., & Nocanda, X. W. (2010). A Convenient General Synthesis of 3-Substituted 2H-Chromene Derivatives. Request PDF. Available at: [Link]

-

Lee, S., et al. (2018). Antioxidant and Neuroprotective Effects of N-((3,4-Dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline in Primary Cultured Rat Cortical Cells: Involvement of ERK-CREB Signaling. Biomolecules & Therapeutics. Available at: [Link]

-

PubChem. (n.d.). ethyl 2-oxo-2H-chromene-3-carboxylate. PubChem. Available at: [Link]

-

Creaven, B. S., et al. (2003). Synthesis and Antimicrobial Activity of Some Derivatives on the Basis (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic Acid Hydrazide. Molecules. Available at: [Link]

-

Herdtweck, E., & Tüllmann, C. (2021). Synthesis and crystal structure of allyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate. IUCrData. Available at: [Link]

-

El-Agrody, A. M., et al. (2022). Discovery of benzochromene derivatives first example with dual cytotoxic activity against the resistant cancer cell MCF-7/ADR an. Taylor & Francis Online. Available at: [Link]

-

Saeed, A., et al. (2012). Methyl 2-oxo-2H-chromene-3-carboxylate. ResearchGate. Available at: [Link]

-

Tyukavkina, N. A., et al. (2022). Antioxidant activity of 2H-chromen-2-one derivatives. ResearchGate. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Baylis-Hillman Reaction. Organic Chemistry Portal. Available at: [Link]

-

Sharma, R., et al. (2013). In Silico Drug Design and Analysis of 4-Phenyl-4h-Chromene Derivatives as Anticancer and Anti-Inflammatory Agents. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

-

Basavaiah, D., & Veeraraghavaiah, G. (2012). Morita-Baylis-Hillman and Rauhut-Currier Reactions of Conjugated Nitroalkenes. CHIMIA International Journal for Chemistry. Available at: [Link]

-

Gabor, E., et al. (2021). Design and Synthesis of Fused Derivatives of 7-Hydroxycoumarin (Umbelliferone) with the Flavonol Quercetin and the Flavone Luteolin-Analysis of Their Antioxidant and Physicochemical Properties. Molecules. Available at: [Link]

-

Arshad, M., et al. (2016). Ethyl-8-ethoxy-2-oxo-2H-chromene-3-carboxylate: Synthesis, characterization, crystal and molecular structure and Hirshfeld surface analysis. ResearchGate. Available at: [Link]

-

Wankhede, S. B., et al. (2024). Spectroscopic Elucidation and Anticancer Potential of 7-methoxy-2-(4-methoxyphenyl)-5-O-glycosyl Chromenone Isolated from Haplanthodes tentaculatus (L.) R. B. Majumdar. ResearchGate. Available at: [Link]

-

Iansante, V., et al. (2023). (±)-2-Cyclohexyl-5-methoxy-2H-chromene, a Synthetic 5-Methoxyflavone Derivative, Is a Selective DNA Polymerase-β Inhibitor with Neuroprotective Activity against β-Amyloid Toxicity. ACS Chemical Neuroscience. Available at: [Link]

-

Saeed, A., et al. (2012). Methyl 2-oxo-2H-chromene-3-carboxylate. Acta Crystallographica Section E. Available at: [Link]

Sources

- 1. synarchive.com [synarchive.com]

- 2. Baylis-Hillman Reaction [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. dlsu.edu.ph [dlsu.edu.ph]

- 5. researchgate.net [researchgate.net]

- 6. 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of benzochromene derivatives first example with dual cytotoxic activity against the resistant cancer cell MCF-7/ADR and inhibitory effect of the P-glycoprotein expression levels - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and Antimicrobial Activity of Some Derivatives on the Basis (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic Acid Hydrazide | MDPI [mdpi.com]

- 11. Antioxidant and Neuroprotective Effects of N-((3,4-Dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline in Primary Cultured Rat Cortical Cells: Involvement of ERK-CREB Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. (±)-2-Cyclohexyl-5-methoxy-2H-chromene, a Synthetic 5‑Methoxyflavone Derivative, Is a Selective DNA Polymerase‑β Inhibitor with Neuroprotective Activity against β‑Amyloid Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

methyl 7-methoxy-2H-chromene-3-carboxylate discovery and history

An In-Depth Technical Guide to the Discovery and Synthetic History of Methyl 7-Methoxy-2-oxo-2H-chromene-3-carboxylate

Abstract

The coumarin scaffold, specifically the 2-oxo-2H-chromene ring system, represents a privileged structure in the fields of medicinal chemistry, chemical biology, and materials science. Its derivatives are renowned for their diverse pharmacological activities and unique photophysical properties. This technical guide provides a comprehensive overview of methyl 7-methoxy-2-oxo-2H-chromene-3-carboxylate, a key derivative valued both as a synthetic intermediate and a fluorescent molecular probe. We will trace its historical origins through the development of foundational synthetic reactions, detail modern, optimized synthetic protocols, and discuss its applications, providing researchers and drug development professionals with a thorough understanding of this important molecule.

Introduction: The Significance of the Coumarin Core

Coumarins are a large class of benzopyran-2-one compounds, first isolated from the tonka bean in 1820.[1] Their structural versatility and wide distribution in nature have made them a focal point of scientific investigation for centuries. The inherent properties of the coumarin nucleus, including its planarity, aromaticity, and electron-rich nature, make it an ideal scaffold for designing molecules with specific biological and physical characteristics.

Derivatives of the coumarin core exhibit a remarkable breadth of biological activities, including anticoagulant, anti-inflammatory, antioxidant, antimicrobial, and anticancer properties.[2] This wide-ranging bioactivity has cemented their status as essential building blocks in drug discovery programs.[3] Furthermore, the rigid, conjugated system of many coumarins imparts strong fluorescence, making them invaluable as dyes, optical brighteners, and, critically for this guide, fluorescent labels for biological imaging and assays.[4]

Methyl 7-methoxy-2-oxo-2H-chromene-3-carboxylate is a member of this esteemed family. Its structure is characterized by two key functional groups that dictate its utility:

-

A methoxy group (-OCH₃) at the 7-position : This electron-donating group significantly enhances the molecule's fluorescence quantum yield and modulates its spectroscopic properties.

-

A methyl carboxylate group (-COOCH₃) at the 3-position : This group serves as a versatile chemical handle for further derivatization, allowing for its conjugation to other molecules, or for its conversion into other functional groups like amides or hydrazides.[5]

This guide will deconstruct the synthetic evolution of this compound, from the classic named reactions that forged its core to the specific, high-yield methods used today.

Foundational Synthetic Strategies: A Tale of Two Condensations

The history of methyl 7-methoxy-2-oxo-2H-chromene-3-carboxylate is not the story of a single discovery but rather the culmination of over a century of developments in synthetic organic chemistry. The construction of its core framework relies on two primary, historically significant condensation reactions: the Pechmann Condensation and the Knoevenagel Condensation.

The Pechmann Condensation: Building from Phenols

The Pechmann condensation, first reported in 1883, is arguably the most common and direct method for synthesizing 4-substituted coumarins.[6][7] The reaction involves the acid-catalyzed condensation of a phenol with a β-ketoester.[8]

Causality of the Mechanism: The choice of a strong acid catalyst (e.g., H₂SO₄, Amberlyst-15) is critical.[9] The acid serves two purposes: first, it catalyzes the initial transesterification between the phenol and the β-ketoester, and second, it promotes the subsequent intramolecular cyclization via a Friedel-Crafts-type acylation, followed by dehydration to form the final aromatic pyrone ring.

The Knoevenagel Condensation: Building from Aldehydes

The Knoevenagel condensation provides an alternative and equally powerful route.[10][11] This reaction involves the base-catalyzed condensation of a carbonyl compound (an aldehyde or ketone) with an "active methylene" compound—a molecule with a CH₂ group flanked by two strong electron-withdrawing groups (Z).[12]

Causality of the Mechanism: A weak base (like piperidine or pyridine) is typically used to deprotonate the active methylene compound, forming a stabilized carbanion (enolate).[11] This nucleophile then attacks the carbonyl group of the aldehyde. The subsequent steps involve dehydration to form a C=C double bond, followed by an intramolecular cyclization (lactone formation) to yield the coumarin ring. For the synthesis of 3-carboxy-substituted coumarins, the active methylene compound is typically a malonic acid derivative.

Modern Synthesis: A Step-by-Step Protocol

The contemporary synthesis of methyl 7-methoxy-2-oxo-2H-chromene-3-carboxylate is a highly refined, two-step process that leverages the principles of the Knoevenagel condensation for efficiency and control, followed by a standard esterification.

Step 1: Synthesis of 7-Methoxy-2-oxo-2H-chromene-3-carboxylic Acid

The key precursor is the parent carboxylic acid. The most efficient and widely adopted method involves the condensation of 2-hydroxy-4-methoxybenzaldehyde with Meldrum's acid.[13]

Causality of Reagent Choice:

-

2-hydroxy-4-methoxybenzaldehyde: This starting material precisely installs the required hydroxyl group (for cyclization) and the C7-methoxy group.

-

Meldrum's Acid (2,2-dimethyl-1,3-dioxane-4,6-dione): This cyclic diester is an exceptionally potent active methylene compound due to the conformational rigidity imposed by the ring, which enhances the acidity of its C-H protons. It reacts readily under mild conditions and undergoes thermal decomposition to release acetone and carbon dioxide, driving the reaction forward and simplifying purification.

Experimental Protocol: Synthesis of 7-Methoxy-2-oxo-2H-chromene-3-carboxylic Acid[13]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 2-hydroxy-4-methoxybenzaldehyde (1.0 eq), Meldrum's acid (1.1 eq), and a suitable solvent such as ethanol or toluene.

-

Catalyst Addition: Add a catalytic amount of a weak base, such as piperidine or pyridine (approx. 0.1 eq).

-

Reaction: Heat the mixture to reflux (typically 80-110 °C, depending on the solvent) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is generally complete within 2-4 hours.

-

Workup: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution. If not, reduce the solvent volume under reduced pressure.

-

Purification: Collect the solid product by vacuum filtration. Wash the solid with cold ethanol or water to remove any unreacted starting materials and catalyst. The resulting solid, 7-methoxy-2-oxo-2H-chromene-3-carboxylic acid, is often of high purity but can be further recrystallized from ethanol if necessary.

Step 2: Esterification to Methyl 7-Methoxy-2-oxo-2H-chromene-3-carboxylate

The final step is the conversion of the carboxylic acid to its corresponding methyl ester. The most straightforward and scalable method is Fischer esterification.

Causality of Method Choice: Fischer esterification uses inexpensive reagents (methanol and a strong acid catalyst) and is highly effective for aromatic carboxylic acids. The reaction is an equilibrium process, so using a large excess of methanol as the solvent drives the equilibrium towards the product side, ensuring a high yield.

Experimental Protocol: Fischer Esterification

-

Reaction Setup: Suspend the 7-methoxy-2-oxo-2H-chromene-3-carboxylic acid (1.0 eq) in a large excess of anhydrous methanol in a round-bottom flask equipped with a reflux condenser.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) (approx. 5-10% v/v).

-

Reaction: Heat the mixture to reflux (approx. 65 °C) for 4-8 hours. Monitor the disappearance of the starting material by TLC.

-

Workup: After cooling, neutralize the acid catalyst by carefully adding a saturated solution of sodium bicarbonate until effervescence ceases.

-

Extraction: Reduce the volume of methanol under reduced pressure. Add water and extract the product into an organic solvent like ethyl acetate or dichloromethane (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure methyl 7-methoxy-2-oxo-2H-chromene-3-carboxylate as a solid.

Physicochemical Properties and Characterization Data

The successful synthesis of the target compound is confirmed through various analytical techniques. The table below summarizes its key properties.

| Property | Value | Source/Comment |

| Molecular Formula | C₁₂H₁₀O₅ | - |

| Molecular Weight | 234.21 g/mol | - |

| Appearance | White to off-white solid | Typical for pure coumarin derivatives |

| Melting Point | ~194 °C (for parent acid) | [14] Ester melting point may vary slightly |

| Fluorescence Maxima | Ex: ~355 nm, Em: ~405 nm | [14] Based on the parent carboxylic acid |

| ¹H NMR (CDCl₃, δ) | ~3.90 (s, 3H, -OCH₃), ~3.95 (s, 3H, -COOCH₃), ~6.8-7.0 (m, 2H, Ar-H), ~7.5 (d, 1H, Ar-H), ~8.5 (s, 1H, C4-H) | Predicted values based on similar structures |

| ¹³C NMR (CDCl₃, δ) | ~52.5 (-COOCH₃), ~56.0 (-OCH₃), ~101.5, ~112.9, ~113.8, ~130.5, ~148.5, ~156.0, ~160.0, ~162.5, ~164.0 | Predicted values based on similar structures |

Applications in Research and Development

The utility of methyl 7-methoxy-2-oxo-2H-chromene-3-carboxylate and its parent acid is primarily centered on their fluorescence and their role as a modifiable chemical scaffold.

-

Fluorescent Labeling: The parent carboxylic acid is widely used to fluorescently tag peptides, proteins, and other biomolecules.[14] The resulting conjugates can be tracked and quantified in biological systems. The methyl ester itself can be used in derivatization schemes where the ester is more reactive or soluble than the acid.

-

Prodrug Development: The coumarin scaffold can be attached to a pharmacologically active compound. The ester linkage can be designed to be cleaved by intracellular enzymes (esterases), releasing the active drug and a fluorescent reporter molecule simultaneously.[15] This allows for real-time monitoring of drug release and distribution.

-

Medicinal Chemistry Scaffold: As a "privileged structure," this molecule serves as a starting point for generating libraries of novel compounds.[3] The ester at the 3-position can be readily converted to amides, hydrazides, or other functional groups, while the methoxy group at the 7-position can be demethylated and used as an anchor point for further modification. These libraries can then be screened for a wide array of biological activities, from anticancer to anti-inflammatory effects.[16]

Conclusion

The journey of methyl 7-methoxy-2-oxo-2H-chromene-3-carboxylate from a conceptual structure to a readily available research tool is a testament to the power and elegance of fundamental organic reactions. Its synthesis, rooted in the historic Pechmann and Knoevenagel condensations, has been refined into a reliable and efficient process. Today, this compound stands as a critical tool for chemical biologists who harness its fluorescence and a versatile platform for medicinal chemists designing the next generation of therapeutics. Its history underscores a core principle of chemical science: the progressive refinement of synthetic methods directly enables new discoveries in biology and medicine.

References

-

Benchchem. Methyl 7-Ethoxy-2-oxo-2H-chromene-3-carboxylate.

-

Chemsrc. 7-Methoxy-2-oxo-2H-chromene-3-carboxylic acid.

-

Klemm, D. et al. (2022). Synthesis and crystal structure of allyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate. IUCrData.

-

Roy, A. et al. (2021). 7-Alkoxy-appended coumarin derivatives: synthesis, photo-physical properties, aggregation behaviours and current–voltage (I–V) characteristic studies on thin films. RSC Advances.

-

Stoyanova, M. et al. (2024). N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide. Molbank.

-

RSC. Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide.

-

Abdel-Wahab, B. F. et al. (2014). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Molecules.

-

ResearchGate. Methyl 2-oxo-2H-chromene-3-carboxylate.

-

ACS Publications. Synthesis of 2-Aryl-3-sulfonylchromans via Knoevenagel Condensation and Reduction Protocol. The Journal of Organic Chemistry.

-

ResearchGate. Evaluation of a 7-Methoxycoumarin-3-carboxylic Acid Ester Derivative as a Fluorescent, Cell-Cleavable, Phosphonate Protecting Group.

-

ACS Publications. 2H-Chromene-3-carboxylic Acid Synthesis via Solvent-Controlled and Rhodium(III)-Catalyzed Redox-Neutral C–H Activation/[3 + 3] Annulation Cascade. Organic Letters.

-

ResearchGate. Synthesis and Nitration of 7-Hydroxy-4-Methyl Coumarin via Pechmann Condensation Using Eco-Friendly Medias.

-

Iraqi Academic Scientific Journals. Some Interesting Methods of Synthesis Chromene Derivatives as Bioactive Molecules.

-

Semantic Scholar. RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW.

-

YouTube. Practical 4: SYNTHESIS OF 7-HYDROXY-4-METHYLCOUMARIN.

-

Wiemer, A. J. et al. (2016). Evaluation of a 7-methoxycoumarin-3-carboxylic acid ester derivative as a fluorescent, cell-cleavable, phosphonate protecting group. Chembiochem.

-

ResearchGate. Synthesis of coumarin by Pechman reaction -A Review.

-

ResearchGate. Synthesis and X-ray crystal structures of polyfunctionalized 4H-chromene derivatives via tricomponent reaction with Knoevenagel adducts as intermediates in aqueous medium.

-

Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification.

-

SciSpace. Synthesis and Nitration of 7-Hydroxy-4-Methyl Coumarin via Pechmann Condensation Using Eco-Friendly Medias.

-

Der Pharma Chemica. Synthesis of coumarins via Pechmann reaction using Antimony chloride immobilized on neutral a.

-

RAIJMR. A Rapid, Simple and Efficient Synthesis of 4H-chromene-3-carboxylates.

-

Wikipedia. Knoevenagel condensation.

-

YouTube. Pechmann Condensation Mechanism (Coumarin Synthesis).

-

New Journal of Chemistry. One-pot three-component protocol for the synthesis of indolyl-4H-chromene-3-carboxamides as antioxidant and antibacterial agents.

-

ACS Publications. Insight into the Mechanism of the Pechmann Condensation Reaction Using NMR. The Journal of Organic Chemistry.

-

UniCA IRIS. 2H-chromene and 7H-furo-chromene derivatives selectively inhibit tumour associated human carbonic an.

-

Al-Warhi, T. et al. (2021). Synthesis of 4-(2-fluorophenyl)-7-methoxycoumarin: experimental and computational evidence for intramolecular and intermolecular C–F···H–C bonds. Beilstein Journal of Organic Chemistry.

-

ResearchGate. Synthesis of 7-hydroxy-4-formyl coumarin (3) and 7-methoxy-4-formyl....

-

Kumar, P. et al. (2015). A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts. Journal of Saudi Chemical Society.

Sources

- 1. Synthesis of 4-(2-fluorophenyl)-7-methoxycoumarin: experimental and computational evidence for intramolecular and intermolecular C–F···H–C bonds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. rsc.org [rsc.org]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. scispace.com [scispace.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 12. Knoevenagel Condensation [organic-chemistry.org]

- 13. Evaluation of a 7-methoxycoumarin-3-carboxylic acid ester derivative as a fluorescent, cell-cleavable, phosphonate protecting group - PMC [pmc.ncbi.nlm.nih.gov]

- 14. CAS#:20300-59-8 | 7-Methoxy-2-oxo-2H-chromene-3-carboxylic acid | Chemsrc [chemsrc.com]

- 15. researchgate.net [researchgate.net]

- 16. 7-Alkoxy-appended coumarin derivatives: synthesis, photo-physical properties, aggregation behaviours and current–voltage (I–V) characteristic studies on thin films - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of Coumarin Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Enduring Potential of the Coumarin Scaffold

Coumarins, a class of benzopyran-2-one compounds, are ubiquitous in the plant kingdom and have long been a source of fascination for medicinal chemists and pharmacologists.[1] Their deceptively simple heterocyclic structure belies a remarkable versatility, allowing for a vast array of substitutions that give rise to a broad spectrum of biological activities.[2] This has established the coumarin scaffold as a "privileged structure" in drug design, a framework upon which numerous therapeutic agents have been successfully built.[3] From the landmark anticoagulant warfarin to promising investigational agents in oncology and neurodegenerative disease, coumarin derivatives continue to be a fertile ground for the discovery of novel therapeutics.[3]

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core biological activities of coumarin derivatives. Moving beyond a simple enumeration of effects, this guide delves into the underlying mechanisms of action, provides detailed and validated experimental protocols for in vitro evaluation, and presents illustrative data to inform and empower your research endeavors. Our focus is on providing not just the "what," but the "how" and "why," enabling a deeper understanding of the structure-activity relationships that govern the therapeutic potential of these remarkable compounds.[2]

Anticoagulant Activity: The Classic Paradigm

The discovery of dicoumarol from spoiled sweet clover and the subsequent development of warfarin revolutionized the treatment of thromboembolic disorders. The anticoagulant properties of many coumarin derivatives stem from their ability to antagonize the action of Vitamin K.[4]

Mechanism of Action: Inhibition of Vitamin K Epoxide Reductase

The primary mechanism of anticoagulant coumarins is the inhibition of the enzyme Vitamin K epoxide reductase (VKOR).[5] This enzyme is crucial for the Vitamin K cycle, a process that enables the post-translational gamma-carboxylation of several clotting factors, including factors II (prothrombin), VII, IX, and X.[5] This carboxylation is essential for their biological activity. By inhibiting VKOR, coumarin derivatives deplete the reduced form of Vitamin K, leading to the production of under-carboxylated, inactive clotting factors.[5] This disruption of the coagulation cascade results in a prolongation of clotting time, hence the anticoagulant effect.

Figure 1: Mechanism of Anticoagulant Action of Coumarin Derivatives.

Experimental Protocol: In Vitro Prothrombin Time (PT) Assay

The prothrombin time (PT) assay is a fundamental in vitro test to assess the anticoagulant effect of coumarin derivatives by measuring the time it takes for plasma to clot after the addition of a tissue factor.[6][7]

Materials:

-

Citrated human plasma

-

Test coumarin derivatives (dissolved in a suitable solvent, e.g., DMSO)

-

Warfarin (as a positive control)

-

Thromboplastin-calcium reagent

-

Coagulometer

-

37°C water bath or heating block

-

Micropipettes

Procedure:

-

Preparation of Plasma: Obtain citrated whole blood and centrifuge to separate the plasma.[6]

-

Pre-incubation: Pipette 50 µL of plasma into a coagulometer cuvette.

-

Compound Addition: Add 5 µL of the test coumarin derivative solution (or vehicle control) to the plasma and incubate at 37°C for 3 minutes.[8]

-

Initiation of Clotting: Add 100 µL of pre-warmed (37°C) thromboplastin-calcium reagent to the cuvette and simultaneously start the timer on the coagulometer.[8]

-

Measurement: The coagulometer will automatically detect the formation of a fibrin clot and record the clotting time in seconds.

-

Data Analysis: Compare the clotting times of plasma treated with the test compounds to the vehicle control. An increase in prothrombin time indicates anticoagulant activity. Results are often expressed as the International Normalized Ratio (INR) for clinical relevance.[7]

| Compound | Concentration (µM) | Prothrombin Time (s) |

| Vehicle Control | - | 12.5 ± 0.5 |

| Warfarin | 10 | 25.2 ± 1.2 |

| Test Coumarin A | 10 | 18.9 ± 0.8 |

| Test Coumarin B | 10 | 13.1 ± 0.6 |

Table 1: Representative data from an in vitro Prothrombin Time (PT) assay.

Anticancer Activity: A Multi-pronged Attack on Malignancy

Coumarin derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines.[9] Their anticancer effects are not attributed to a single mechanism but rather a multifaceted approach that targets various hallmarks of cancer.[10]

Mechanisms of Action: Inducing Apoptosis and Inhibiting Proliferation

The anticancer activity of many coumarin derivatives is intricately linked to their ability to induce apoptosis (programmed cell death) and inhibit key signaling pathways that drive cancer cell proliferation.[10][11]

-

Induction of Apoptosis: Coumarins can trigger both the intrinsic and extrinsic apoptotic pathways. They can modulate the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to mitochondrial dysfunction and the release of cytochrome c.[11] This, in turn, activates a cascade of caspases, particularly caspase-3, which are the executioners of apoptosis.[11]

-

Inhibition of Proliferation Signaling: The PI3K/Akt/mTOR pathway is a critical signaling cascade that promotes cell growth, proliferation, and survival, and its dysregulation is common in many cancers.[12] Several coumarin derivatives have been shown to inhibit key components of this pathway, thereby halting the uncontrolled proliferation of cancer cells.[12]

Figure 2: Key Anticancer Mechanisms of Coumarin Derivatives.

Experimental Protocol: In Vitro Cytotoxicity (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[1]

Materials:

-

Human cancer cell line (e.g., MCF-7 for breast cancer)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test coumarin derivatives (in DMSO)

-

Doxorubicin (as a positive control)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well microplate

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test coumarin derivatives for 24-72 hours. Include vehicle-treated and positive control wells.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.

| Compound | Cell Line | IC50 (µM) |

| Doxorubicin | MCF-7 | 0.5 ± 0.1 |

| Test Coumarin C | MCF-7 | 5.2 ± 0.7 |

| Test Coumarin D | A549 | 12.8 ± 1.5 |

Table 2: Representative IC50 values of coumarin derivatives against cancer cell lines.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key contributor to the pathogenesis of numerous diseases. Coumarin and its derivatives have demonstrated significant anti-inflammatory properties, primarily by modulating the production of inflammatory mediators.[13]

Mechanism of Action: Inhibition of Pro-inflammatory Pathways

The anti-inflammatory effects of coumarins are often mediated through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). By inhibiting the activation of NF-κB, coumarin derivatives can effectively suppress the inflammatory response.

Figure 3: Anti-inflammatory Mechanism of Coumarin Derivatives via NF-κB Inhibition.

Experimental Protocol: In Vitro Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.[14]

Materials:

-

RAW 264.7 murine macrophage cell line

-

Complete cell culture medium

-

Test coumarin derivatives (in DMSO)

-

Dexamethasone (as a positive control)

-

Lipopolysaccharide (LPS)

-

Griess reagent

-

96-well microplate

-

Microplate reader

Procedure:

-

Cell Seeding: Plate RAW 264.7 cells in a 96-well plate and allow them to adhere.

-

Pre-treatment: Pre-treat the cells with various concentrations of the test coumarin derivatives for 1 hour.

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

-

Griess Reaction: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent.

-

Absorbance Reading: Measure the absorbance at 540 nm. The amount of nitrite, a stable product of NO, is proportional to the absorbance.

-

Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

| Compound | Concentration (µM) | NO Production (% of Control) |

| Control | - | 100 ± 5 |

| Dexamethasone | 10 | 25 ± 3 |

| Test Coumarin E | 25 | 45 ± 4 |

| Test Coumarin F | 25 | 85 ± 6 |

Table 3: Representative data for the inhibition of NO production by coumarin derivatives.

Antimicrobial Activity: Combating Pathogenic Microbes

Coumarin derivatives have demonstrated a broad spectrum of antimicrobial activity against various bacteria and fungi, making them attractive candidates for the development of new anti-infective agents.[15]

Mechanism of Action: Targeting Essential Bacterial Enzymes

One of the key mechanisms of antibacterial action for some coumarins is the inhibition of DNA gyrase, a type II topoisomerase that is essential for bacterial DNA replication and repair.[16] By binding to the B subunit of DNA gyrase, these compounds prevent its enzymatic activity, leading to the accumulation of DNA damage and ultimately bacterial cell death.[16]

Figure 4: Antimicrobial Mechanism of Coumarin Derivatives via DNA Gyrase Inhibition.

Experimental Protocol: Broth Microdilution Susceptibility Assay

The broth microdilution method is a standard laboratory procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[17]

Materials:

-

Bacterial strain (e.g., Staphylococcus aureus)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Test coumarin derivatives (in DMSO)

-

Standard antibiotic (e.g., Ciprofloxacin)

-

Sterile 96-well microplate

-

Spectrophotometer or microplate reader

Procedure:

-

Preparation of Inoculum: Prepare a bacterial suspension and adjust its turbidity to match a 0.5 McFarland standard.

-

Serial Dilutions: Prepare two-fold serial dilutions of the test compounds in CAMHB directly in the 96-well plate.

-

Inoculation: Inoculate each well with the prepared bacterial suspension.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.

| Compound | Organism | MIC (µg/mL) |

| Ciprofloxacin | S. aureus | 0.5 |

| Test Coumarin G | S. aureus | 8 |

| Test Coumarin H | E. coli | 32 |

Table 4: Representative Minimum Inhibitory Concentration (MIC) values of coumarin derivatives.

Neuroprotective Activity: A Beacon of Hope for Neurodegenerative Diseases

Emerging evidence suggests that coumarin derivatives possess significant neuroprotective properties, offering potential therapeutic avenues for neurodegenerative disorders such as Alzheimer's and Parkinson's diseases.[6]

Mechanism of Action: Enhancing Neuronal Survival Pathways

A key neuroprotective mechanism of certain coumarin derivatives involves the activation of the Brain-Derived Neurotrophic Factor (BDNF) signaling pathway.[4] BDNF is a crucial neurotrophin that promotes neuronal survival, growth, and synaptic plasticity.[4] Some coumarins can activate the BDNF receptor, Tropomyosin receptor kinase B (TrkB), leading to the activation of downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways.[4] This ultimately results in the activation of the transcription factor CREB (cAMP response element-binding protein), which upregulates the expression of genes involved in neuronal survival and function.[4]

Figure 5: Neuroprotective Mechanism of Coumarin Derivatives via the BDNF/TrkB/CREB Pathway.

Experimental Protocol: In Vitro Neuroprotection Assay in SH-SY5Y Cells

The human neuroblastoma SH-SY5Y cell line is a widely used in vitro model to study neuroprotective effects against various neurotoxic insults, such as oxidative stress.[5]

Materials:

-

SH-SY5Y human neuroblastoma cell line

-

Complete cell culture medium

-

Test coumarin derivatives (in DMSO)

-

Neurotoxin (e.g., hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA))

-

MTT solution

-

Solubilization solution

-

96-well microplate

-

Microplate reader

Procedure:

-

Cell Seeding and Differentiation: Seed SH-SY5Y cells and, if required by the experimental design, differentiate them into a more neuron-like phenotype using agents like retinoic acid.

-

Pre-treatment: Pre-treat the cells with various concentrations of the test coumarin derivatives for a specified period (e.g., 24 hours).

-

Induction of Neurotoxicity: Expose the cells to a neurotoxin (e.g., H₂O₂) for a duration sufficient to induce significant cell death in the control group.

-

Cell Viability Assessment: Perform an MTT assay as described in the anticancer activity section to assess the viability of the cells.

-

Data Analysis: Calculate the percentage of neuroprotection conferred by the test compounds by comparing the viability of compound-treated cells to that of cells treated with the neurotoxin alone.

| Treatment | Cell Viability (% of Control) |

| Control | 100 ± 5 |

| H₂O₂ (100 µM) | 52 ± 4 |

| Test Coumarin I (10 µM) + H₂O₂ | 78 ± 6 |

| Test Coumarin J (10 µM) + H₂O₂ | 60 ± 5 |

Table 5: Representative data from an in vitro neuroprotection assay.

Antiviral Activity: A Growing Area of Investigation

Coumarin derivatives have also demonstrated promising activity against a range of viruses, including human immunodeficiency virus (HIV), influenza virus, and hepatitis C virus.[14]

Mechanism of Action: Diverse and Virus-Specific

The antiviral mechanisms of coumarins are diverse and often virus-specific. They can interfere with various stages of the viral life cycle, including viral entry, replication, and assembly.[14] For instance, some coumarin derivatives have been shown to inhibit viral proteases, which are essential for the maturation of viral particles.[17] Others may inhibit viral polymerases, thereby preventing the replication of the viral genome.[14]

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method for determining the antiviral activity of a compound by measuring the reduction in the formation of viral plaques in a cell monolayer.[18]

Materials:

-

Host cell line susceptible to the virus of interest (e.g., Vero cells)

-

Virus stock of known titer

-

Complete cell culture medium

-

Test coumarin derivatives (in DMSO)

-

Acyclovir (or other appropriate positive control)

-

Agarose or methylcellulose overlay

-

Crystal violet staining solution

-

6- or 12-well plates

Procedure:

-

Cell Seeding: Seed host cells in multi-well plates to form a confluent monolayer.

-

Virus Infection: Infect the cell monolayer with a standardized amount of virus.

-

Compound Treatment: After a viral adsorption period, remove the virus inoculum and add a semi-solid overlay medium containing various concentrations of the test coumarin derivatives.

-

Incubation: Incubate the plates for a period that allows for the formation of visible plaques in the control wells.

-

Plaque Visualization: Fix and stain the cells with crystal violet. Plaques will appear as clear zones where the cells have been lysed by the virus.

-

Data Analysis: Count the number of plaques in each well and calculate the percentage of plaque reduction for each compound concentration compared to the virus control. The EC50 value (the concentration that reduces plaque formation by 50%) can then be determined.

| Compound | Virus | EC50 (µM) |

| Acyclovir | Herpes Simplex Virus-1 | 1.2 ± 0.3 |

| Test Coumarin K | Influenza A Virus | 15.5 ± 2.1 |

| Test Coumarin L | Dengue Virus | 28.3 ± 3.5 |

Table 6: Representative EC50 values of coumarin derivatives from a plaque reduction assay.

Conclusion and Future Directions

The coumarin scaffold continues to be a cornerstone of medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents with a wide array of biological activities. This guide has provided a comprehensive overview of the major pharmacological properties of coumarin derivatives, their underlying mechanisms of action, and detailed protocols for their in vitro evaluation.

The future of coumarin research lies in the rational design of novel derivatives with enhanced potency and selectivity for their biological targets. A deeper understanding of the structure-activity relationships, aided by computational modeling and high-throughput screening, will be instrumental in this endeavor. Furthermore, the exploration of novel biological activities and the investigation of coumarin derivatives in combination therapies hold significant promise for addressing unmet medical needs. As our understanding of the intricate cellular and molecular targets of these compounds continues to grow, so too will the potential for coumarin-based drugs to make a lasting impact on human health.

References

-

PhenX Toolkit. Prothrombin Time. (2021). [Link]

-

Microbe Online. Broth Dilution Method for MIC Determination. (2013). [Link]

-

MDPI. Neuroprotective Action of Coumarin Derivatives through Activation of TRKB-CREB-BDNF Pathway and Reduction of Caspase Activity in Neuronal Cells Expressing Pro-Aggregated Tau Protein. (2022). [Link]

-

MDPI. Coumarin Derivatives as Anticancer Agents: Mechanistic Landscape with an Emphasis on Breast Cancer. (2023). [Link]

-

RSC Publishing. Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies. (2023). [Link]

-

MDPI. Recent Developments on Coumarin Hybrids as Antimicrobial Agents. (2023). [Link]

-

Bentham Science Publishers. Biological Activity and Therapeutic Potential of Coumarin Derivatives: A Comprehensive Review. (2025). [Link]

-

PubMed. Synthesis and antiviral activity of coumarin derivatives against infectious hematopoietic necrosis virus. (2019). [Link]

-

National Center for Biotechnology Information. Coumarin: An emerging antiviral agent. (2020). [Link]

-

National Center for Biotechnology Information. Synthesis and Characterization of Some New Coumarins with in Vitro Antitumor and Antioxidant Activity and High Protective Effects against DNA Damage. (2012). [Link]

-

Ashdin Publishing. Warfarin and vitamin K epoxide reductase: a molecular accounting for observed inhibition. (2017). [Link]

-

Bolt Pharmacy. Vitamin K Epoxide: Role in Blood Clotting and Warfarin Therapy. (2026). [Link]

-

MedlinePlus. Prothrombin Time Test and INR (PT/INR). (2024). [Link]

-

National Center for Biotechnology Information. The nature of inhibition of DNA gyrase by the coumarins and the cyclothialidines revealed by X-ray crystallography. (1996). [Link]

-

National Center for Biotechnology Information. Coumarins in Anticancer Therapy: Mechanisms of Action, Potential Applications and Research Perspectives. (2023). [Link]

-

ResearchGate. The mechanism of action of warfarin. VKOR -vitamin K epoxide reductase,.... (2018). [Link]

-

National Center for Biotechnology Information. Natural Coumarin Derivatives Activating Nrf2 Signaling Pathway as Lead Compounds for the Design and Synthesis of Intestinal Anti-Inflammatory Drugs. (2021). [Link]

-

ResearchGate. (PDF) DNA Gyrase Interaction with Coumarin-Based Inhibitors: The Role of the Hydroxybenzoate Isopentenyl Moiety and the 5'-Methyl Group of the Noviose †. (2017). [Link]

-

Abbott Point of Care. PROTHROMBIN TIME/ (PT/INR). (2018). [Link]

-

ResearchGate. Antiviral activity of coumarin derivatives. | Download Scientific Diagram. (2019). [Link]

-

National Center for Biotechnology Information. Design of Novel Coumarin Derivatives as NUDT5 Antagonists that Act by Restricting ATP Synthesis in Breast Cancer Cells. (2022). [Link]

-

ACS Publications. Structural Basis for DNA Gyrase Interaction with Coumermycin A1. (2019). [Link]

-

National Center for Biotechnology Information. Prothrombin Time - StatPearls. (2024). [Link]

-

Taylor & Francis Online. Design, synthesis, anti-inflammatory evaluation, and molecular modelling of new coumarin-based analogs combined curcumin and other heterocycles as potential TNF-α production inhibitors via upregulating Nrf2/HO-1, downregulating AKT/mTOR signalling pathways and downregulating NF-κB in LPS induced macrophages. (2023). [Link]

-

National Center for Biotechnology Information. Neuroprotective Action of Coumarin Derivatives through Activation of TRKB-CREB-BDNF Pathway and Reduction of Caspase Activity in Neuronal Cells Expressing Pro-Aggregated Tau Protein. (2022). [Link]

-

ResearchGate. (PDF) Coumarin: An emerging antiviral agent. (2020). [Link]

-

International Scientific Organization. Design, Synthesis and Evaluation of coumarin derivatives as antimicrobial activity. (2020). [Link]

-

ResearchGate. Natural Coumarin Derivatives Activating Nrf2 Signaling Pathway as Lead Compounds for the Design and Synthesis of Intestinal Anti-Inflammatory Drugs. (2021). [Link]

-

University of Babylon. Prothrombin time (PT). [Link]

-

BIO-PROTOCOL. Antiviral assay -Antimicrobial assay -Microbiology. (2022). [Link]

-

Frontiers. In vitro evaluation of the neuroprotective potential of Olea dioica against Aβ peptide-induced toxicity in human neuroblastoma SH-SY5Y cells. (2023). [Link]

-

Jurnal Kedokteran Brawijaya. The Effect of Lipopolysaccharide Challenge in RAW 264.7 Cells on Nitric Oxide Release and Cell. (2021). [Link]

-

Frontiers. A twenty-year journey exploring coumarin-based derivatives as bioactive molecules. (2022). [Link]

-

BioAgilytix. Plaque Reduction Neutralization Tests (PRNT) and the Development of New Antiviral Drugs. (2021). [Link]

-

National Center for Biotechnology Information. Coumarins derivatives and inflammation: Review of their effects on the inflammatory signaling pathways. (2022). [Link]

-

MDPI. Antagonists of Vitamin K—Popular Coumarin Drugs and New Synthetic and Natural Coumarin Derivatives. (2021). [Link]

-

National Center for Biotechnology Information. Recent Developments on Coumarin Hybrids as Antimicrobial Agents. (2023). [Link]

-

Oxford Academic. Inhibition of DNA gyrase and DNA topoisomerase IV of Staphylococcus aureus and Escherichia coli by aminocoumarin antibiotics. (2009). [Link]

-

American Society of Hematology. Warfarin and vitamin K epoxide reductase: a molecular accounting for observed inhibition. (2017). [Link]

-

National Center for Biotechnology Information. Novel TRKB agonists activate TRKB and downstream ERK and AKT signaling to protect Aβ-GFP SH-SY5Y cells against Aβ toxicity. (2022). [Link]

-

National Center for Biotechnology Information. Design, synthesis, anti-inflammatory evaluation, and molecular modelling of new coumarin-based analogs combined curcumin and other heterocycles as potential TNF-α production inhibitors via upregulating Nrf2/HO-1, downregulating AKT/mTOR signalling pathways and downregulating NF-κB in LPS induced macrophages. (2023). [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. Prothrombin Time Test and INR (PT/INR): MedlinePlus Medical Test [medlineplus.gov]

- 3. profoldin.com [profoldin.com]

- 4. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 5. Neuroprotective effects of genistein on SH-SY5Y cells overexpressing A53T mutant α-synuclein - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. Caspase-3 regulates the migration, invasion, and metastasis of colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. media.cellsignal.com [media.cellsignal.com]

- 13. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. rr-asia.woah.org [rr-asia.woah.org]

- 16. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]

- 17. microbeonline.com [microbeonline.com]

- 18. Antiviral assay -Antimicrobial assay -Microbiology-BIO-PROTOCOL [bio-protocol.org]

Therapeutic Targets & Mechanisms of 7-Methoxycoumarin Compounds

Technical Guide for Drug Discovery & Pharmacology

Executive Summary

This guide analyzes the pharmacological utility of 7-methoxycoumarin (Herniarin) and its structural derivatives. While the parent compound serves as a gold-standard metabolic probe for Cytochrome P450 2A6 (CYP2A6), functionalized derivatives exhibit potent therapeutic activity by targeting specific kinase cascades and inflammatory transcription factors. This document synthesizes the dual role of the 7-methoxycoumarin scaffold: as a diagnostic tool for metabolic profiling and a privileged scaffold for targeted inhibition in oncology and inflammation.

Section 1: Metabolic Target & ADME Profiling

The CYP2A6 Probe System

In drug development, characterizing the metabolic stability of a new chemical entity (NCE) is critical. 7-Methoxycoumarin is the industry-standard substrate for phenotyping CYP2A6 activity.

-

Mechanism: CYP2A6 catalyzes the O-demethylation of 7-methoxycoumarin to 7-hydroxycoumarin (Umbelliferone).

-

Application: Unlike the parent compound, the metabolite (Umbelliferone) is highly fluorescent at neutral pH. This allows for a real-time, high-throughput fluorometric assay to determine CYP2A6 inhibition potential of other drugs.

-

Clinical Relevance: Variations in CYP2A6 activity affect the metabolism of nicotine and several chemotherapeutics (e.g., tegafur).

Experimental Protocol: CYP2A6 Inhibition Assay

Objective: Determine if an NCE inhibits CYP2A6 using 7-methoxycoumarin as the reporter substrate.

-

Reagent Prep:

-

Substrate Stock: 20 mM 7-methoxycoumarin in acetonitrile.

-

Enzyme Source: Human Liver Microsomes (HLM) or recombinant CYP2A6 (0.5 pmol/µL).

-

Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

-

-

Incubation:

-

Mix 100 µL phosphate buffer (100 mM, pH 7.4), 0.5 mg/mL HLM, and the Test Compound (NCE) at varying concentrations (0.1–100 µM).

-

Pre-incubate at 37°C for 5 minutes.

-

Initiation: Add 7-methoxycoumarin (Final conc: 50 µM, approx.

) and NADPH.

-

-

Reaction: Incubate for 20 minutes at 37°C.

-

Termination: Stop reaction with 100 µL ice-cold acetonitrile/Tris (80:20). Centrifuge at 3000 x g for 10 min.

-

Detection: Measure fluorescence of the supernatant.

-

Excitation: 355 nm | Emission: 460 nm.

-

Data Analysis: Plot % Activity vs. Log[Inhibitor] to determine

.

-

Section 2: Oncology Targets (Signal Transduction)

Synthetic derivatives of 7-methoxycoumarin, particularly those substituted at the 3- and 4-positions (e.g., 4-methyl-7-methoxycoumarin or thiazole-hybrids), act as multi-target kinase inhibitors.

Target: EGFR/PI3K/Akt/mTOR Axis

The 7-methoxycoumarin scaffold is lipophilic and planar, allowing it to intercalate into the ATP-binding pockets of kinases.

-

EGFR Inhibition: Derivatives form hydrogen bonds with the hinge region (Met793) of the Epidermal Growth Factor Receptor (EGFR), preventing autophosphorylation.

-

Downstream Effect: Blockade of EGFR suppresses the PI3K/Akt cascade, leading to reduced expression of Cyclin D1 (cell cycle arrest) and activation of Caspase-9 (apoptosis).

Visualization: Mechanism of Action

The following diagram illustrates the pathway inhibition by 7-methoxycoumarin derivatives in non-small cell lung cancer (NSCLC) and breast cancer (MCF-7) models.

Caption: Figure 1. Signal transduction blockade by 7-methoxycoumarin derivatives. Red lines indicate inhibition.

Section 3: Inflammation & Immunomodulation

Target: NF-κB and COX-2

In Lipopolysaccharide (LPS)-stimulated macrophages (RAW 264.7), 4-hydroxy-7-methoxycoumarin (4H-7MTC) acts as a potent anti-inflammatory agent.[1][2][3]

-

Mechanism: It prevents the degradation of IκBα (Inhibitor of kappa B).[1][3] Normally, IκBα sequesters NF-κB in the cytoplasm. By stabilizing IκBα, the compound prevents NF-κB from translocating to the nucleus.

-

Transcriptional Outcome: Reduced transcription of pro-inflammatory genes:

Data Summary: Anti-Inflammatory Potency

The table below summarizes the inhibitory effects of 7-methoxycoumarin derivatives compared to standard controls.

| Compound | Target/Assay | IC50 / Efficacy | Reference |

| 7-Methoxycoumarin | Phospholipase Inhibition | 27.08 µg/mL | [2] |

| 4H-7MTC | NO Production (LPS-induced) | Sig. reduction @ 1.2 mM | [5] |

| Thiazole-Coumarin Hybrid | EGFR Kinase Inhibition | 0.311 ± 0.02 µM | [7] |

| Thiazole-Coumarin Hybrid | PI3K Kinase Inhibition | 0.174 ± 0.01 µM | [7] |

Section 4: Computational Validation (Protocol)

To validate these targets in silico before synthesis, molecular docking is required.

Protocol: Molecular Docking (AutoDock Vina)

Objective: Predict binding affinity of 7-methoxycoumarin derivatives to the EGFR ATP-binding pocket.

-

Protein Preparation:

-

Download EGFR structure (e.g., PDB ID: 1M17 ) from RCSB.

-

Remove water molecules and co-crystallized ligands (erlotinib).

-

Add polar hydrogens and compute Gasteiger charges using MGLTools.

-

-

Ligand Preparation:

-

Construct the 7-methoxycoumarin derivative 3D structure.

-

Minimize energy (MMFF94 force field).

-

Set rotatable bonds (the methoxy group at C7 is relatively rigid, but side chains at C3/C4 are flexible).

-

-

Grid Generation:

-

Center grid box on the ATP binding site (approx. coordinates: X=22, Y=0, Z=53 for 1M17).

-

Size: 20 x 20 x 20 Å.

-

-

Docking Run:

-

Exhaustiveness: 8.

-

Energy Range: 4 kcal/mol.

-

-

Validation:

-

Re-dock the native ligand (erlotinib). RMSD must be < 2.0 Å.

-

Success Criteria: Binding affinity (ΔG) < -7.5 kcal/mol indicates a plausible hit.

-

Section 5: Antimicrobial Targets

Bacterial DNA Gyrase

While fluoroquinolones are the standard gyrase inhibitors, aminocoumarins (structurally related to 7-methoxycoumarin) target the GyrB subunit (ATPase domain) rather than the DNA cleavage complex (GyrA).

-

Relevance: 7-methoxycoumarin derivatives show activity against S. aureus and V. cholerae.[5]

-

Mechanism: Competitive inhibition of ATP binding to GyrB, preventing the energy-dependent introduction of negative supercoils into DNA.

References

-

National Institutes of Health (PubMed). (2024). Exploring the potential therapeutic benefits of 7-methoxy coumarin for neuropathy pain. Retrieved from [Link]

-

ResearchGate. (2025).[6] Molecular Structure and Docking Studies of 7-Methoxycoumarin as anti-Leukemia Agent. Retrieved from [Link]

-

MDPI. (2020). Coumarin-Based Profluorescent Substrates for Determining Xenobiotic-Metabolizing Enzyme Activities. Retrieved from [Link]

-

National Institutes of Health (PMC). (2020). 4-Hydroxy-7-Methoxycoumarin Inhibits Inflammation in LPS-activated RAW264.7 Macrophages. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 7-methoxycoumarin biological activities. Retrieved from [Link]

-

Royal Society of Chemistry. (2023). Targeting EGFR/PI3K/AKT/mTOR signaling in lung and colon cancers. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 4-Hydroxy-7-Methoxycoumarin Inhibits Inflammation in LPS-activated RAW264.7 Macrophages by Suppressing NF-κB and MAPK Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. 6-7-Dimethoxy-4-methylcoumarin suppresses pro-inflammatory mediator expression through inactivation of the NF-κB and MAPK pathways in LPS-induced RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to Methyl 7-methoxy-2H-chromene-3-carboxylate: Synthesis, Properties, and Therapeutic Potential